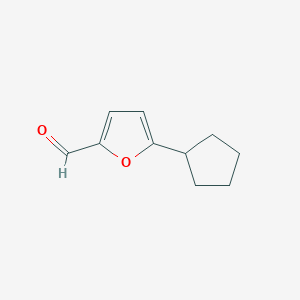

5-Cyclopentylfuran-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

5-cyclopentylfuran-2-carbaldehyde |

InChI |

InChI=1S/C10H12O2/c11-7-9-5-6-10(12-9)8-3-1-2-4-8/h5-8H,1-4H2 |

InChI Key |

CHZTUCWSILXROG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclopentylfuran 2 Carbaldehyde

Strategies for Furan (B31954) Ring Construction with Cyclopentyl Incorporation

The de novo synthesis of the furan ring offers a direct route to 5-substituted furans. These methods involve the formation of the heterocyclic core from acyclic precursors already bearing the cyclopentyl moiety.

Cyclodehydration Approaches to Furan Formation

Cyclodehydration reactions are a classical and effective method for furan synthesis. These reactions typically involve the acid-catalyzed intramolecular cyclization and dehydration of 1,4-dicarbonyl compounds or their synthetic equivalents. To synthesize 5-Cyclopentylfuran-2-carbaldehyde via this route, a precursor such as a 1-cyclopentyl-1,4-dicarbonyl compound would be required. The general mechanism involves protonation of one carbonyl oxygen, followed by nucleophilic attack from the enol or enolate of the second carbonyl group, leading to a cyclic hemiacetal intermediate which then dehydrates to form the furan ring. While conceptually straightforward, the synthesis of the requisite dicarbonyl precursor can be a multi-step process.

Diels-Alder Reaction Pathways to Furan Systems

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be adapted for furan synthesis. masterorganicchemistry.commdpi.com This [4+2] cycloaddition typically involves a diene and a dienophile. Furan itself can act as a diene, but its aromaticity makes it less reactive than non-aromatic dienes. masterorganicchemistry.comrsc.org The reaction is often reversible, and the stability of the resulting oxabicycloheptene adduct can be low. masterorganicchemistry.com For the synthesis of a substituted furan like this compound, a strategy could involve the reaction of a cyclopentyl-substituted diene with a suitable dienophile, followed by subsequent transformations to yield the furan ring.

However, a more common approach involves the reaction of furan or a substituted furan with a dienophile, followed by a retro-Diels-Alder reaction to release a modified furan. masterorganicchemistry.com For instance, the reaction of furan with a highly reactive dienophile can form a cycloadduct that can then be chemically modified. Subsequent thermal or acid-catalyzed retro-Diels-Alder reaction can then regenerate the furan ring, now with new substituents. This strategy is particularly useful for accessing furans that are difficult to prepare directly. nih.gov The direct Diels-Alder reaction of furfural (B47365) derivatives with alkenes can be thermodynamically unfavorable, but this can be overcome by modifying the aldehyde group to a more electron-donating functionality. mdpi.com

Palladium-Catalyzed α-Alkylation of Furans

A highly effective and regioselective method for the synthesis of α-alkylfurans is the direct C-H alkylation of furans catalyzed by palladium. nih.govrsc.org This approach avoids the need for pre-functionalized furan rings and offers a more atom-economical route. The reaction typically involves the coupling of a furan derivative with an alkyl halide in the presence of a palladium catalyst and a suitable base. nih.gov For the synthesis of this compound, this would involve the direct alkylation of furan-2-carbaldehyde with a cyclopentyl halide.

The proposed mechanism for the palladium-catalyzed α-alkylation of furans with alkyl iodides involves a radical pathway. nih.gov The catalytic cycle is thought to begin with a single electron transfer (SET) from a Pd(0) complex to the alkyl iodide, generating an alkyl radical and a Pd(I) species. This alkyl radical then adds to the furan ring at the α-position to form a delocalized radical intermediate. A second SET from this intermediate to the Pd(I) species regenerates the Pd(0) catalyst and forms a carbocation. Finally, deprotonation of this carbocation, driven by the restoration of aromaticity, yields the α-alkylated furan product. nih.gov Other mechanistic pathways, such as those involving a concerted palladation-deprotonation, have also been proposed for similar palladium-catalyzed C-H functionalization reactions. acs.org

The palladium-catalyzed direct C-H alkylation of furans has been shown to be tolerant of a wide range of functional groups. nih.govrsc.org This includes electron-withdrawing groups such as esters, aldehydes, cyano, and acetyl groups, as well as amides. nih.gov This broad functional group compatibility is a significant advantage over traditional methods like Friedel-Crafts alkylation, which often require harsh conditions and suffer from poor selectivity, and nucleophilic substitution reactions, which necessitate strong bases and low temperatures. nih.gov The use of various alkyl iodides as coupling partners has been successfully demonstrated, leading to the synthesis of a diverse range of α-alkylfurans in moderate to good yields. nih.gov

Table 1: Examples of Palladium-Catalyzed α-Alkylation of Furans

| Furan Substrate | Alkyl Halide | Catalyst System | Product | Yield (%) | Reference |

| Methyl furan-2-carboxylate | 3β-iodo-5-androsten-17-one | Pd(PPh₃)₄, Xantphos, K₂CO₃ | Methyl 5-(17-oxo-5-androsten-3β-yl)furan-2-carboxylate | 75 | nih.gov |

| Furan-2-carbaldehyde | Cyclopentyl iodide | Pd(OAc)₂, PPh₃, Cs₂CO₃ | This compound | 68 | nih.gov |

| 2-Acetylfuran | 1-Iodoadamantane | Pd(dba)₂, SPhos, K₃PO₄ | 2-Acetyl-5-(1-adamantyl)furan | 82 | nih.gov |

This table presents representative examples and yields may vary depending on specific reaction conditions.

Iron-Catalyzed Cross-Coupling for Alkyl Furan Synthesis

Iron catalysis has emerged as a more sustainable and economical alternative to palladium for cross-coupling reactions. nih.govdntb.gov.ua Iron-catalyzed cross-coupling reactions have been successfully employed for the formation of C(sp²)-C(sp³) bonds, which is relevant for the synthesis of alkyl-substituted furans. nih.gov These reactions often utilize alkyl Grignard reagents as the alkyl source and can proceed under mild conditions. nih.gov The use of iron catalysts can be advantageous due to their low toxicity and the ease of removal of iron salts from the reaction mixture. nih.gov

Recent advancements have also demonstrated iron-catalyzed reductive cross-coupling of alkyl electrophiles with olefins, providing another avenue for alkyl-alkyl bond formation. nih.gov While direct applications to furan synthesis are still developing, the principles of iron-catalyzed cross-coupling offer a promising future direction for the synthesis of compounds like this compound.

Copper(II) Schiff-Base Catalysis in Furan-2-carbaldehyde Synthesis

The formation of the substituted furan-2-carbaldehyde core can be facilitated by modern catalytic methods. Copper(II) Schiff-base complexes have emerged as effective catalysts for various organic transformations, including the synthesis of heterocyclic compounds. nih.govbendola.comresearchgate.net These catalysts are typically prepared by the condensation of a primary amine and an aldehyde or ketone, followed by complexation with a copper(II) salt. bendola.com

In the context of furan synthesis, these complexes can catalyze reactions such as the coupling of aryl or vinyl groups to the furan ring. For instance, a copper(II) Schiff-base complex supported on silica (B1680970) has been used as a heterogeneous nanocatalyst for the synthesis of 2-(5-substituted phenyl)furan-2-carboxaldehyde derivatives. This approach highlights the potential for using such catalytic systems to construct the 5-substituted furan-2-carbaldehyde skeleton. The mechanism often involves the coordination of the reactants to the copper center, facilitating the key bond-forming steps. The use of supported catalysts also offers advantages in terms of reusability and simplified product purification. nih.gov

Installation and Modification of the Cyclopentyl Moiety

The introduction of the cyclopentyl group is a pivotal step in the synthesis of the target molecule. This can be achieved either by constructing the cyclopentane (B165970) ring with a handle for attachment or by directly coupling a pre-formed cyclopentyl unit to the furan ring.

Stereoselective Approaches to Cyclopentane Core Construction

The construction of substituted cyclopentane rings with high stereocontrol is a significant area of research in organic synthesis, driven by the prevalence of this motif in natural products and pharmaceuticals. researchgate.netoregonstate.edu A variety of methods have been developed to achieve this. These include:

Cycloaddition Reactions: [3+2] cycloadditions are a powerful tool for constructing five-membered rings. For example, a chiral titanium(salen) complex can catalyze the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes to produce highly substituted cyclopentanes with excellent stereoselectivity. organic-chemistry.org

Radical Cyclizations: Cobalt-mediated radical cyclizations offer another pathway to stereoselectively form cyclopentane structures. researchgate.net

Electrophilic Additions: The electrophilic addition to substituted cyclopentenes can proceed with high stereoselectivity, allowing for the controlled installation of multiple functional groups. nih.govacs.org The stereochemical outcome is often directed by existing substituents on the ring. nih.govacs.org

These methods provide access to complex cyclopentyl precursors that can then be attached to the furan scaffold.

Methods for Attaching the Cyclopentyl Group to the Furan Ring

Palladium-catalyzed cross-coupling reactions are the premier methods for forming carbon-carbon bonds between aromatic (or heteroaromatic) rings and alkyl groups. mdpi.comacs.org The Suzuki-Miyaura coupling is particularly noteworthy due to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally non-toxic and stable boronic acid reagents. libretexts.orgresearchgate.net

To synthesize this compound, a plausible route would involve the Suzuki coupling of a 5-halofuran-2-carbaldehyde (e.g., 5-bromo- or 5-iodofuran-2-carbaldehyde) with cyclopentylboronic acid. libretexts.orgresearchgate.netorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor like palladium acetate, in the presence of a suitable phosphine (B1218219) ligand and a base. acs.org The choice of ligand, base, and solvent is crucial for achieving high yields. acs.org Alternatively, other cross-coupling reactions like Negishi (using an organozinc reagent) or Stille (using an organotin reagent) could also be employed. researchgate.net

Conversion of Furan Precursors to the Carbaldehyde Functionality

The final key transformation is the introduction of the aldehyde group at the 2-position of the furan ring. This can be accomplished either by oxidizing a suitable precursor or by direct formylation.

Oxidation Strategies for Formyl Group Introduction

This strategy involves having a precursor group at the 2-position of the 2-cyclopentylfuran intermediate, which is then oxidized to the aldehyde. A common precursor is a methyl group. The selective oxidation of 2-methylfuran (B129897) to furan-2-carbaldehyde (furfural) is a well-established industrial process, though it often requires specific catalytic systems to prevent over-oxidation or ring-opening reactions. Catalysts based on copper, such as copper chromite, have historically been used for this transformation. rsc.org More recent developments include the use of various supported metal catalysts. researchgate.net Therefore, a synthetic route could involve the synthesis of 2-cyclopentyl-5-methylfuran followed by a selective oxidation of the methyl group. Another viable precursor is the hydroxymethyl group (a furfuryl alcohol derivative). The oxidation of 2-(hydroxymethyl)furans to the corresponding aldehydes can be achieved using a variety of standard oxidizing agents.

Formylation Reactions on Furan Derivatives

Direct formylation involves introducing the aldehyde group onto a pre-formed 2-cyclopentylfuran. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. thieme-connect.dewikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com

When applied to a 2-substituted furan like 2-cyclopentylfuran, the Vilsmeier-Haack reaction is expected to introduce the formyl group at the vacant and electronically activated 5-position, yielding the desired this compound. thieme-connect.de The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium intermediate during workup to release the aldehyde. organic-chemistry.orgchemistrysteps.com This method is often high-yielding and tolerates a variety of functional groups. organic-chemistry.org

Reactivity and Chemical Transformations of 5 Cyclopentylfuran 2 Carbaldehyde

Reactions Involving the Furan (B31954) Ring System

The furan ring is an electron-rich heteroaromatic system, rendering it susceptible to a variety of chemical transformations. The presence of a cyclopentyl group at the 5-position and an electron-withdrawing aldehyde group at the 2-position significantly influences the regioselectivity and reactivity of the furan core.

Electrophilic Aromatic Substitution Reactions of the Furan Core

The furan ring is notably reactive toward electrophiles, with substitution occurring preferentially at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the intermediate carbocation. chemicalbook.comquora.com In 5-Cyclopentylfuran-2-carbaldehyde, the C2 and C5 positions are already substituted. The aldehyde group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C3 and C4 positions. However, the cyclopentyl group at C5 is an electron-donating group, which activates the ring. The interplay of these electronic effects determines the precise location of substitution. For instance, nitration of furan requires mild conditions, such as using acetyl nitrate (B79036) at low temperatures, to avoid polymerization and ring-opening. pharmaguideline.com Similarly, halogenation of furan with chlorine or bromine is a vigorous reaction that can lead to polyhalogenated products unless milder conditions are employed. pharmaguideline.com For furans with an electron-withdrawing group at the 2-position, electrophilic substitution like bromination tends to occur at the 5-position. pharmaguideline.com

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Moiety

Furans can act as dienes in Diels-Alder [4+2] cycloaddition reactions, a powerful tool for constructing complex cyclic molecules. rsc.orgnih.gov However, the aromatic character of the furan ring makes it a relatively unreactive diene, and the cycloaddition is often reversible. youtube.com The reactivity of the furan diene is enhanced by electron-donating substituents and diminished by electron-withdrawing groups. nih.gov Therefore, the aldehyde group in this compound is expected to decrease its reactivity in Diels-Alder reactions. Despite this, even furans with electron-withdrawing groups, such as furoic acid derivatives, have been shown to participate in Diels-Alder reactions, particularly with reactive dienophiles like maleimides, and the reaction can be promoted by using water as a solvent. rsc.orgnih.gov The substitution pattern on the furan ring also influences the stereochemical outcome of the cycloaddition. youtube.com

Ring-Opening Reactions and Furan Rearrangements

The furan ring is susceptible to ring-opening under various conditions, including acidic environments and treatment with oxidizing agents. pharmaguideline.comnih.gov In the presence of acid, protonation of the furan ring, typically at the alpha-carbon, can lead to the formation of intermediates that are attacked by nucleophiles, resulting in ring cleavage. acs.orgacs.org For example, acid-catalyzed hydrolysis of furan in an aqueous solution can yield 4-hydroxy-2-butenal. acs.org Oxidation of furans, for instance with reagents like sodium hypochlorite (B82951) or meta-chloroperbenzoic acid, can also lead to ring-opening to form 1,4-dicarbonyl compounds. pharmaguideline.comrsc.org The specific products of ring-opening reactions of this compound would depend on the reagents and conditions employed.

Transition Metal-Catalyzed Modifications of the Furan Ring

Transition metal catalysis provides a versatile platform for the functionalization of furan rings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netslideshare.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to introduce substituents onto the furan ring. researchgate.net These reactions typically require a pre-functionalized furan, such as a halofuran. researchgate.net Direct C-H activation and functionalization of the furan ring are also possible using transition metal catalysts, often with the aid of a directing group to control regioselectivity. researchgate.net For instance, ruthenium-catalyzed C3-H arylation of a 2-furoic acid derivative has been achieved using an imidazole (B134444) directing group. researchgate.net Such strategies could potentially be applied to this compound to introduce functionality at the C3 or C4 positions.

Transformations of the Aldehyde Functional Group

The aldehyde group is a highly reactive and synthetically versatile functional group, readily undergoing a variety of transformations, most notably nucleophilic addition to the carbonyl carbon.

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl carbon of an aldehyde is electrophilic and is a prime target for attack by a wide range of nucleophiles. masterorganicchemistry.comyoutube.com This fundamental reaction proceeds through a tetrahedral intermediate, which is subsequently protonated to yield the final product. youtube.com The reactivity of the aldehyde can be influenced by the nature of the substituents on the furan ring.

Key nucleophilic addition reactions applicable to this compound are summarized in the table below.

| Reaction Type | Reagent(s) | Product Type |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Wittig Reaction | Phosphonium Ylide (R₃P=CR'₂) | Alkene |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) or a cyanide salt | Cyanohydrin |

| Acetal Formation | Alcohol (R'OH) in the presence of an acid catalyst | Acetal |

| Reductive Amination | Amine (R₂NH) and a reducing agent (e.g., NaBH₃CN) | Amine |

| Erlenmeyer-Plöchl Reaction | Hippuric acid and acetic anhydride | Azlactone (oxazolone) |

This table provides a general overview of common nucleophilic addition reactions.

Studies on related furan-2-carboxaldehydes have demonstrated their participation in various condensation reactions. For example, substituted furan-2-carboxaldehydes react with hippuric acid in an Erlenmeyer-Plöchl reaction to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. nih.govresearchgate.net The reactivity in these condensations is influenced by the electronic nature of the substituents on the furan ring, with electron-withdrawing groups on an aryl substituent at the 5-position enhancing the reactivity of the aldehyde. nih.gov Similarly, these aldehydes undergo condensation with benzothiazolium salts to produce highly conjugated push-pull systems. nih.gov

Condensation Reactions, including Schiff Base Formation

Condensation reactions of this compound are pivotal in synthesizing a variety of derivatives with potential applications in materials science and medicinal chemistry. These reactions involve the nucleophilic addition to the aldehyde's carbonyl group, followed by a dehydration step.

One of the most prominent condensation reactions is the Knoevenagel condensation , where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.netbhu.ac.inmdpi.com Active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, possess acidic methylene protons due to the presence of adjacent electron-withdrawing groups. bhu.ac.in The reaction is typically catalyzed by weak bases like piperidine (B6355638) or ammonium (B1175870) acetate. bhu.ac.in The products of these reactions are typically α,β-unsaturated compounds, which are valuable intermediates in further organic syntheses. researchgate.netmdpi.com For instance, the reaction of 5-substituted furan-2-carboxaldehydes with malononitrile has been reported to proceed efficiently. researchgate.netuobaghdad.edu.iq

Table 1: Examples of Knoevenagel Condensation with 5-Substituted Furan-2-Carboxaldehydes

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| 5-Aryl-furan-2-carbaldehyde | Malononitrile | Amine catalysts | 2-((5-Aryl-furan-2-yl)methylene)malononitrile | researchgate.net |

| Aromatic aldehydes | Malononitrile | Lemon juice | Arylidene malononitrile | researchgate.net |

Another significant condensation reaction is the formation of Schiff bases , also known as imines. These compounds are synthesized through the reaction of this compound with primary amines. wjpsonline.comiosrjournals.org The reaction is reversible and is often driven to completion by removing the water formed during the reaction. wjpsonline.com The formation of the C=N double bond in Schiff bases is a key transformation, and these compounds are widely studied for their biological activities and as ligands in coordination chemistry. iosrjournals.orgeijppr.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the Schiff base. wjpsonline.comeijppr.com Theoretical studies on the formation of Schiff bases from thiophene-2-carbaldehyde, a related heterocyclic aldehyde, suggest a two-step mechanism involving the formation of a carbinolamine intermediate followed by its dehydration. eijppr.com

Reduction and Oxidation Pathways of the Carbaldehyde

The carbaldehyde group of this compound can undergo both reduction and oxidation, leading to the formation of the corresponding alcohol and carboxylic acid, respectively.

Reduction of the aldehyde to a primary alcohol, 5-cyclopentylfurfuryl alcohol, can be achieved through catalytic hydrogenation. This process typically involves the use of hydrogen gas and a metal catalyst. gychbjb.comnih.govmdpi.com Various catalytic systems have been developed for the hydrogenation of furanic aldehydes, with a focus on selectivity towards the alcohol product while avoiding over-hydrogenation of the furan ring. nih.gov For the related compound 5-hydroxymethylfurfural (B1680220) (HMF), catalysts based on cobalt and copper have shown high yields in converting it to the corresponding diol. gychbjb.comnih.gov

Oxidation of the aldehyde group yields 5-cyclopentylfuran-2-carboxylic acid. This transformation can be carried out using various oxidizing agents. google.comgoogle.com For instance, the oxidation of 5-(alkoxymethyl)furfural derivatives to the corresponding carboxylic acids has been achieved using catalysts like cobalt(II), manganese(II), and cerium(III) salts in the presence of oxygen. google.com Furthermore, enzymatic oxidation presents a green alternative for the conversion of furanic aldehydes to their carboxylic acid counterparts. nih.govnih.govelsevierpure.com

Table 2: General Reduction and Oxidation Reactions of 5-Substituted Furan-2-Carbaldehydes

| Starting Material | Reaction Type | Product | Reagents/Catalyst | Reference(s) |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural | Catalytic Hydrogenation | 2,5-Bis(hydroxymethyl)furan | Co@NC | gychbjb.com |

| 5-Hydroxymethylfurfural | Catalytic Hydrogenation | 2,5-Dimethylfuran | Cu-Co/Carbon | nih.gov |

| 5-(Alkoxymethyl)furfural | Catalytic Oxidation | 5-(Alkoxycarbonyl)furan-2-carboxylic acid | Co(II)/Mn(II)/Ce(III) salts, O₂ | google.com |

| Methyl 5-methylfuran-2-carboxylate | Catalytic Oxidation | 5-(Methoxycarbonyl)furan-2-carboxylic acid | Oxygen, organic acid, catalyst system | google.com |

Olefination Reactions

Olefination reactions provide a powerful tool for converting the carbonyl group of this compound into a carbon-carbon double bond, thus enabling carbon chain extension and the synthesis of various alkene derivatives.

The Wittig reaction is a widely used olefination method that involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). mcmaster.caharvard.eduorganic-chemistry.org The reaction typically proceeds through a four-membered oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. thieme-connect.comwikipedia.orgconicet.gov.arorganic-chemistry.org A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying its removal from the reaction mixture. wikipedia.org This reaction generally shows high (E)-selectivity for the resulting alkene. thieme-connect.comorganic-chemistry.org The stereoselectivity can be influenced by reaction conditions such as the base used, temperature, and the steric bulk of the aldehyde. wikipedia.org The HWE reaction has been successfully applied in the synthesis of complex natural products involving furan moieties. thieme-connect.comconicet.gov.ar

Table 3: Common Olefination Reactions Applicable to Aldehydes

| Reaction Name | Reagent | General Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene | Forms C=C bond; stereoselectivity depends on ylide stability. | mcmaster.caharvard.eduorganic-chemistry.org |

Reactions Involving the Cyclopentyl Substituent

Functionalization of the Cyclopentyl Ring

The cyclopentyl ring attached to the furan moiety is essentially an alkane-like substituent and can undergo reactions typical for such groups, most notably free-radical halogenation. wikipedia.orgstudymind.co.uk This type of reaction allows for the introduction of functional groups onto the cyclopentyl ring, which can then be used for further synthetic modifications.

Free-radical halogenation, typically chlorination or bromination, is initiated by UV light or a radical initiator. wikipedia.orgstudymind.co.uk The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org While generally not highly selective, the substitution pattern can be influenced by the stability of the resulting radical intermediates. It is important to note that such reactions can lead to a mixture of mono- and poly-halogenated products. wikipedia.org A patent describes the halogenation of compounds containing a cyclopentyl radical, indicating the feasibility of such transformations. google.com

Impact of Cyclopentyl Group on Furan and Aldehyde Reactivity (Steric and Electronic Effects)

The cyclopentyl group at the 5-position of the furan ring influences the reactivity of both the furan ring and the aldehyde group through a combination of steric and electronic effects.

Electronic Effects: Alkyl groups, such as the cyclopentyl group, are generally considered to be weakly electron-donating through an inductive effect. studysmarter.co.uk This electron-donating nature can increase the electron density of the furan ring, potentially enhancing its reactivity towards electrophilic substitution compared to unsubstituted furan. github.io However, this effect is generally modest. The substitution of a furan ring with electron-donating groups can influence the optoelectronic properties of the resulting molecule. github.io

Steric Effects: The cyclopentyl group exerts a steric hindrance that can influence the approach of reagents to the furan ring and the aldehyde group. This steric bulk may affect the rates and regioselectivity of certain reactions. For instance, in reactions involving the furan ring, the cyclopentyl group might direct incoming electrophiles to the less hindered positions. Similarly, for reactions at the aldehyde, the steric presence of the adjacent substituted furan ring can influence the stereochemical outcome of nucleophilic additions.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Cyclopentylfuran-2-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton, the furan (B31954) ring protons, and the protons of the cyclopentyl group.

The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromaticity of the furan ring, and thus appears significantly downfield. The two protons on the furan ring are in different chemical environments and are coupled to each other, resulting in two doublets. The signals for the cyclopentyl group protons would appear in the aliphatic region of the spectrum, with the protons on the carbon directly attached to the furan ring being the most downfield of this group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet | - |

| Furan-H3 | 7.2 - 7.3 | Doublet | ~3.5 |

| Furan-H4 | 6.2 - 6.3 | Doublet | ~3.5 |

| Cyclopentyl-H (α) | 3.0 - 3.2 | Multiplet | - |

| Cyclopentyl-H (β, γ) | 1.6 - 2.2 | Multiplet | - |

Note: Predicted values are based on the analysis of similar furan and cyclopentyl-substituted compounds. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon of the aldehyde is the most deshielded and appears furthest downfield. The carbons of the furan ring appear in the aromatic region, with the carbon bearing the cyclopentyl group and the carbon of the aldehyde group having distinct chemical shifts from the other two furan carbons. The carbons of the cyclopentyl group will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 175 - 180 |

| Furan-C5 | 160 - 165 |

| Furan-C2 | 152 - 155 |

| Furan-C3 | 124 - 126 |

| Furan-C4 | 109 - 111 |

| Cyclopentyl-C (α) | 35 - 40 |

| Cyclopentyl-C (β) | 32 - 35 |

| Cyclopentyl-C (γ) | 25 - 28 |

Note: Predicted values are based on the analysis of similar furan and cyclopentyl-substituted compounds.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced NMR techniques are employed. scribd.com

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. libretexts.org A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons, like C2 and C5 of the furan ring, would be absent from the DEPT spectrum, aiding in their identification when compared to the broad-band ¹³C NMR spectrum. libretexts.org

2D-NMR Spectroscopy: Two-dimensional NMR experiments provide correlation maps between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, a cross-peak between the signals of the two furan protons (H3 and H4) would be expected, confirming their adjacent positions. It would also show correlations between the protons within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.com It is invaluable for assigning which proton is attached to which carbon. For example, it would show a correlation between the furan H3 signal and the furan C3 signal.

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis. ethz.ch

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy (typically to within a few parts per million). nih.govmdpi.com This allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₂O₂), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. nih.gov The high resolving power of modern mass spectrometers, such as Orbitrap-based systems, makes this a routine and essential step in the characterization of new compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In a typical GC-MS analysis of this compound, the compound would first be vaporized and passed through a long capillary column. The time it takes for the compound to travel through the column (the retention time) is a characteristic property that can be used for identification. rsc.org

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). This process often causes the molecule to break apart into characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. For this compound, characteristic fragments would likely include the loss of the aldehyde group (CHO), cleavage of the cyclopentyl ring, and other fragmentation pathways typical of furan derivatives. rsc.org This fragmentation pattern, along with the retention time, provides a high degree of confidence in the identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful tool for the analysis of furanic compounds, offering high sensitivity and selectivity. This technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of furanic compounds, LC-MS allows for their detection and quantification even at trace levels.

For instance, an LC-Orbitrap-HRMS (High-Resolution Mass Spectrometry) method has been developed for the analysis of furan fatty acids in various samples. nih.gov This method utilizes a gradient program with a C18 column and electrospray ionization (ESI) in positive mode. nih.gov The mass spectra are acquired with a high resolution, enabling the precise identification of different furanic structures. nih.gov The fragmentation patterns observed in MS2 spectra, particularly the presence of characteristic fragment ions, are instrumental in confirming the identity of these compounds. nih.gov While this method was developed for furan fatty acids, its principles can be adapted for the analysis of other furan derivatives like this compound.

A typical LC-MS analysis of furanic compounds might involve a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier like formic acid to ensure compatibility with the mass spectrometer. sielc.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. The most prominent peaks would be associated with the carbonyl group (C=O) of the aldehyde and the furan ring. The C=O stretching vibration typically appears in the region of 1650-1700 cm⁻¹. The furan ring would show characteristic C-O-C stretching and C=C stretching vibrations. The presence of the cyclopentyl group would be indicated by C-H stretching and bending vibrations of the saturated hydrocarbon chain. While specific IR data for this compound is not detailed in the provided results, the general principles of IR spectroscopy for furanic aldehydes are well-established.

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of furanic compounds. shimadzu.comsielc.com Reverse-phase HPLC, often employing a C18 column, is a common approach. researchgate.net The separation is typically achieved using a mobile phase of acetonitrile and water, sometimes with a buffer like phosphoric acid. sielc.com Detection is frequently carried out using a UV detector, as furanic compounds exhibit strong UV absorbance. researchgate.net For example, a method for determining 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde (HMF) in alcoholic beverages used a C18 column with an acetonitrile-water mobile phase and UV detection at 280 nm. researchgate.net This method demonstrated good specificity and low detection limits. researchgate.net

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water |

| Detection | UV (e.g., 280 nm) |

This table represents typical HPLC parameters for the analysis of furanic aldehydes.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method was developed for the simultaneous analysis of passivators and furanic compounds in insulating oil, demonstrating the efficiency of this technique. chromatographyonline.com This method, adapted from an existing HPLC method (ASTM D5837-15), allowed for the quantification of multiple analytes in a short, 5-minute gradient run. chromatographyonline.com The use of smaller particle size columns (typically ≤ 2 µm) in UPLC contributes to its enhanced performance. sielc.com

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and semi-volatile furanic compounds. While specific GC methods for this compound were not found, the analysis of other furan derivatives by GC is common. The choice of column and detector is crucial for successful separation and detection. For instance, the analysis of furfural (B47365) and other furan derivatives has been a subject of study for many years, with various analytical methods being developed. psu.edu

Analytical Procedure Validation

The validation of analytical procedures is a critical requirement to ensure the reliability and accuracy of the obtained results. fda.gov According to guidelines from regulatory bodies like the FDA, analytical method validation involves demonstrating that the procedure is suitable for its intended purpose. fda.gov This process typically evaluates several parameters, including:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value. This is often assessed through recovery studies. researchgate.netnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision. researchgate.netnih.gov

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

For example, a validated RP-HPLC method for furanic aldehydes in honey demonstrated acceptable precision and accuracy based on Horwitz's model and AOAC guidelines. nih.gov Similarly, a method for analyzing furanic compounds in transformer oil showed good extraction efficiency and repeatability. shimadzu.com The validation of these methods ensures that the data generated is reliable for quality control and research purposes.

Specificity and Selectivity Assessment

Specificity, as defined by the International Council for Harmonisation (ICH), is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. researchgate.net These might include impurities, degradants, or matrix components. Selectivity, a closely related term, refers to the extent to which a method can determine particular analyte(s) in a complex mixture without interference from other components. nih.gov

For an HPLC method, specificity is typically demonstrated by the separation of the main compound peak from other components. This can be achieved by analyzing a placebo (a mixture of all excipients without the active substance), samples of related impurities, and forced degradation samples. In the case of this compound, potential interfering substances could include starting materials from its synthesis, such as 2-cyclopentylfuran and formylating agents, or degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).

A key technique to confirm peak purity is the use of a photodiode array (PDA) detector. The PDA detector can scan the UV-Vis spectrum across the entire peak, and software can then be used to compare the spectra at the upslope, apex, and downslope of the peak. A high degree of similarity in these spectra indicates that the peak is pure and not co-eluted with an impurity.

Table 1: Illustrative Peak Purity Data for this compound

| Stress Condition | Peak Purity Angle | Peak Purity Threshold | Result |

| Acid Hydrolysis | 0.123 | 0.350 | Pass |

| Base Hydrolysis | 0.156 | 0.350 | Pass |

| Oxidative (H₂O₂) | 0.210 | 0.350 | Pass |

| Thermal (80°C) | 0.115 | 0.350 | Pass |

| Photolytic (UV) | 0.189 | 0.350 | Pass |

Accuracy and Precision Determinations

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. nih.gov It is typically determined by applying the analytical procedure to an analyte of known purity (e.g., a reference standard) and comparing the measured value to the theoretical value. For drug substances, accuracy is often assessed by assaying the analyte at different concentration levels, typically covering 80% to 120% of the target concentration.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the variance, standard deviation, or relative standard deviation (RSD). Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): The precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: The precision between different laboratories.

Table 2: Illustrative Accuracy and Precision Data for this compound

| Concentration Level | Theoretical (mg/mL) | Measured (mg/mL) (n=3) | Recovery (%) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |

| 80% | 0.80 | 0.79 | 98.75 | 0.5 | 0.8 |

| 100% | 1.00 | 1.01 | 101.0 | 0.4 | 0.7 |

| 120% | 1.20 | 1.19 | 99.17 | 0.6 | 0.9 |

Linearity and Range Validation

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

Linearity is typically evaluated by visual inspection of a plot of signals as a function of analyte concentration and by performing regression analysis. The correlation coefficient (r), y-intercept, and slope of the regression line should be reported. nih.gov A correlation coefficient close to 1.0 is generally considered indicative of a linear relationship. The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range of the analytical procedure. nih.gov

Table 3: Illustrative Linearity and Range Data for this compound

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 0.1 - 2.0 mg/mL | - |

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |

| Slope | 458.3 | Report |

| Y-intercept | 12.5 | Report |

Robustness and Ruggedness Studies

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. japsonline.comresearchgate.net Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, different lots of reagents, different elapsed assay times, different assay temperatures, etc. researchgate.net

For an HPLC method, robustness would be evaluated by intentionally varying parameters such as:

The pH of the mobile phase.

The composition of the mobile phase (e.g., percentage of organic solvent).

The flow rate.

The column temperature.

The wavelength of detection.

The effect of these variations on the analytical results (e.g., peak area, retention time, resolution) is then assessed. The method is considered robust if the results remain within acceptable limits despite these small changes.

Table 4: Illustrative Robustness Study for this compound Analysis

| Parameter Varied | Variation | Effect on Retention Time (RSD, %) | Effect on Peak Area (RSD, %) |

| Flow Rate (mL/min) | ± 0.1 | < 2.0 | < 1.0 |

| Mobile Phase Composition (%) | ± 2% Organic | < 1.5 | < 1.0 |

| Column Temperature (°C) | ± 5 | < 1.0 | < 0.5 |

| Wavelength (nm) | ± 2 | < 0.1 | < 1.5 |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of 5-Cyclopentylfuran-2-carbaldehyde. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311+G(d,p) or cc-pVTZ), offer a balance of computational cost and accuracy for determining molecular geometries and electronic properties. rsc.orgmanchester.ac.uk

The electronic structure of this compound is characterized by the distribution of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized over the electron-rich furan (B31954) ring and the cyclopentyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the electron-withdrawing carbaldehyde group, marking it as the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A high electrophilicity index for this compound would indicate its propensity to act as an electrophile in reactions. rsc.org

Furthermore, Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution and are valuable for predicting intermolecular interactions. For this compound, the MEP would show a region of negative potential (red/yellow) around the oxygen atom of the carbonyl group, highlighting its role as a hydrogen bond acceptor. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehydic proton.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 4.25 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.25 eV | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 4.01 eV | Measure of the stabilization in energy when the system acquires additional electronic charge. |

Note: The values in this table are hypothetical and serve as illustrative examples based on similar furan derivatives. Actual values would require specific DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach to unraveling the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, thereby predicting the most favorable reaction pathways. nih.govresearchgate.net

For instance, the reactions of 5-substituted furan-2-carbaldehydes are of significant interest. One such class of reactions is catalytic hydrogenation or hydrodeoxygenation, a key process in biomass valorization. nih.govacs.org Computational studies on furfural (B47365), a related compound, have shown that the initial hydrogenation of the aldehyde group to form the corresponding alcohol is often the most kinetically favored step. nih.gov Similar computational analysis for this compound could predict its behavior in such transformations.

Another area of investigation is its participation in multicomponent reactions, such as the Biginelli or Hantzsch-type reactions, which are efficient methods for synthesizing complex heterocyclic molecules. Computational modeling can elucidate the step-by-step mechanism of these reactions, including the role of catalysts and the origins of stereoselectivity.

Furthermore, computational studies can shed light on the formation of 5-substituted furan-2-carbaldehydes themselves. For example, some synthetic routes may proceed through carbene intermediates. chim.it DFT calculations can be employed to investigate the stability of such intermediates and the energy barriers associated with their formation and subsequent reactions, providing support for proposed mechanistic pathways. chim.it

Table 2: Hypothetical Reaction Pathway Analysis for the Hydrogenation of this compound

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Aldehyde Hydrogenation | This compound + H₂ | (5-Cyclopentylfuran-2-yl)methanol | 15 | -10 |

| Furan Ring Hydrogenation | (5-Cyclopentylfuran-2-yl)methanol + H₂ | (5-Cyclopentyltetrahydrofuran-2-yl)methanol | 25 | -20 |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from detailed computational modeling of the reaction on a specific catalyst surface.

Conformational Analysis of this compound

The flexibility of this compound arises from the rotation around the single bonds connecting the cyclopentyl ring to the furan ring and the carbaldehyde group to the furan ring. Conformational analysis through computational methods helps to identify the most stable conformers and the energy barriers for interconversion between them. researchgate.netnih.gov

The relative orientation of the aldehyde group with respect to the furan ring is a key conformational feature. Like furan-2-carbaldehyde itself, this compound is expected to have two main planar conformers: OO-cis and OO-trans, referring to the orientation of the carbonyl oxygen relative to the furan ring oxygen. mdpi.com Computational studies on similar molecules have often shown that the OO-cis conformer is slightly more stable. mdpi.com

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| OO-cis | ~0° | 0.0 |

| OO-trans | ~180° | 0.8 |

| Non-planar Transition State | ~90° | 5.2 |

Note: The values in this table are hypothetical and based on trends observed in related furan aldehydes. The cyclopentyl group's conformation is assumed to be in its lowest energy state for this simplified representation.

Spectroscopic Data Prediction and Validation

Computational chemistry provides a powerful means to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for structural elucidation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. globalresearchonline.net These calculations can predict the entire NMR spectrum, aiding in the assignment of experimental peaks. For this compound, calculations would predict distinct signals for the protons and carbons of the furan ring, the cyclopentyl group, and the aldehyde moiety. Discrepancies between predicted and experimental spectra can sometimes reveal subtle conformational or solvent effects. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be computed through frequency calculations at the optimized geometry of the molecule. globalresearchonline.net These calculations help in assigning the various vibrational modes observed in the experimental spectra. For this compound, a strong characteristic band for the C=O stretching of the aldehyde group would be predicted in the IR spectrum, typically around 1670-1700 cm⁻¹. The C-H stretching and bending vibrations of the furan and cyclopentyl rings, as well as the furan ring vibrations, would also have characteristic predicted frequencies. mdpi.com

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (Aldehyde C) | 178 ppm | 177 ppm |

| ¹H NMR (Aldehyde H) | 9.6 ppm | 9.5 ppm |

| IR (C=O stretch) | 1685 cm⁻¹ | 1680 cm⁻¹ |

Note: The values in this table are hypothetical and for illustrative purposes. Experimental values can vary depending on the solvent and other conditions.

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Organic Molecules

5-Cyclopentylfuran-2-carbaldehyde serves as a crucial starting material in the multi-step synthesis of intricate organic molecules. The aldehyde functional group is particularly reactive, allowing for a variety of chemical transformations. These include condensation and oxidation reactions, which are fundamental in building more complex molecular architectures. cymitquimica.com Its furan (B31954) ring, an aromatic five-membered ring containing an oxygen atom, provides a stable yet reactive core that can be further functionalized.

Precursor for Heterocyclic Compound Synthesis (e.g., Benzimidazoles, Benzothiazoles)

A significant application of furan-2-carbaldehyde derivatives, including the cyclopentyl variant, is in the synthesis of heterocyclic compounds like benzimidazoles and benzothiazoles. These bicyclic compounds are of great interest in medicinal chemistry due to their diverse pharmacological activities. researchgate.netpharmascholars.com

The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. researchgate.net In this context, this compound can react with o-phenylenediamines to yield 2-(5-cyclopentylfuran-2-yl)-1H-benzo[d]imidazole derivatives. Similarly, benzothiazoles can be synthesized through the cyclocondensation of 2-aminothiophenol (B119425) with an aldehyde. researchgate.netnih.gov The use of this compound in this reaction would lead to the formation of 2-(5-cyclopentylfuran-2-yl)benzothiazole.

Various catalytic systems have been developed to facilitate these reactions, including the use of copper(II) complexes and cerium(IV) ammonium (B1175870) nitrate (B79036), sometimes under ultrasonic conditions to improve efficiency. researchgate.net These methods provide convenient and efficient routes to a variety of functionalized benzazoles in high yields. researchgate.net

| Reactant 1 | Reactant 2 | Product Class | Catalyst/Conditions (Example) |

| This compound | o-phenylenediamine | Benzimidazole | Copper(II) Schiff-base@SiO2 researchgate.net |

| This compound | 2-aminothiophenol | Benzothiazole | Cerium(IV) ammonium nitrate, sonication researchgate.net |

This table illustrates the general synthetic routes to benzimidazoles and benzothiazoles using a furan-2-carbaldehyde derivative.

Development of Functional Materials Utilizing the Carbaldehyde Moiety

The carbaldehyde group of this compound is instrumental in the development of advanced functional materials. Its ability to participate in various chemical reactions allows for its integration into larger molecular systems with specific properties.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is the opposite of aggregation-caused quenching (ACQ) and has found numerous applications in chemical sensing and bio-imaging. nih.gov Aldehyde-functionalized molecules can be incorporated into AIE-active systems. While direct studies on this compound in AIE are not prevalent, analogous structures are used to create AIE luminogens. For instance, aldehyde-containing compounds can undergo reactions like Knoevenagel condensation to form larger conjugated systems that exhibit AIE. nih.gov

The furan and carbaldehyde moieties can be part of the molecular design of fluorescent probes and photosensitizers. The extended conjugation possible through reactions of the aldehyde group can lead to molecules with desirable photophysical properties, such as strong absorption and emission in the visible or near-infrared regions. These properties are crucial for applications in biological imaging and photodynamic therapy.

Application in Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. They are constructed from organic building blocks linked by strong covalent bonds. Aldehyde-functionalized molecules are common building blocks for the synthesis of COFs, typically through the formation of imine or hydrazone linkages. While specific research on this compound in COFs is limited, its structural motifs are relevant. The aldehyde group provides the reactive sites for polymerization, and the furan and cyclopentyl groups would influence the porosity, stability, and functionality of the resulting framework.

Contributions to Ligand Design in Coordination Chemistry

The furan-2-carbaldehyde scaffold is a valuable component in the design of ligands for coordination chemistry. The oxygen atom of the furan ring and the oxygen atom of the carbaldehyde group can act as donor atoms, coordinating to metal ions. Furthermore, the aldehyde group can be readily converted into other functionalities, such as imines (Schiff bases) or alcohols, which can also participate in metal coordination. The cyclopentyl group can provide steric bulk, influencing the coordination geometry and the properties of the resulting metal complexes. These complexes can have applications in catalysis, materials science, and bioinorganic chemistry.

Structure Activity Relationships Sar of 5 Cyclopentylfuran 2 Carbaldehyde Analogues

Influence of Furan (B31954) Ring Substitutions on Chemical Behavior

The furan ring, an aromatic heterocycle, is the cornerstone of 5-cyclopentylfuran-2-carbaldehyde's structure. Substitutions at various positions on this ring can profoundly alter the molecule's electronic properties and, consequently, its reactivity. The nature of the substituent at the 5-position, in particular, directly impacts the reactivity of the carbaldehyde group at the 2-position.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the 5-position exert opposing effects on the furan ring's electron density. An EDG, such as an alkyl group, increases the electron density of the ring, which in turn can influence the reactivity of the aldehyde. Conversely, an EWG, like a nitro group, decreases the ring's electron density, making the aldehyde carbon more electrophilic and thus more susceptible to nucleophilic attack.

Research has shown that 5-aryl-substituted furan-2-carbaldehydes are generally more reactive in certain condensation reactions than their 4,5-dialkyl-substituted counterparts. rsc.org For instance, in reactions with hippuric acid, 5-aryl-furan-2-carbaldehydes exhibit higher yields and shorter reaction times compared to 4,5-dimethylfuran-2-carbaldehyde. rsc.org This suggests that the electronic influence of the substituent at the C5 position plays a crucial role in activating the C2-aldehyde group. The introduction of substituents can also lead to steric hindrance, which can affect reaction rates and product distributions. For example, ortho-substituents on a 5-aryl group have been observed to decrease reaction yields.

| 5-Substituent | Substituent Type | Observed Effect on Aldehyde Reactivity | Reference |

| Aryl | Electron-withdrawing (depending on aryl substituents) | Increased reactivity in condensation reactions | rsc.org |

| 4,5-Dimethyl | Electron-donating | Decreased reactivity compared to 5-aryl | rsc.org |

| Phenyl | Electron-withdrawing (inductive) | Enhances reactivity | researchgate.net |

| Nitro | Strongly electron-withdrawing | Significantly increases aldehyde reactivity | pensoft.net |

Impact of Cyclopentyl Moiety Variations on Compound Properties

The cyclopentyl group at the 5-position of the furan ring is a key feature of the parent compound. As a bulky alkyl group, it influences the molecule's properties through both steric and electronic effects. The cyclopentyl group is generally considered to be electron-donating, which can affect the electron distribution within the furan ring and, by extension, the reactivity of the aldehyde.

Variations in the cycloalkyl moiety can lead to changes in the compound's physical and chemical properties. For instance, altering the ring size from cyclopentyl to cyclopropyl (B3062369) or cyclohexyl would modify the steric bulk around the furan ring. This can impact the ability of reactants to approach the aldehyde group, thereby influencing reaction rates. Furthermore, the conformational flexibility of the cycloalkyl ring can also play a role in how the molecule interacts with other species.

While specific studies directly comparing a range of 5-cycloalkylfuran-2-carbaldehydes are limited, the principles of steric hindrance and electronic donation from alkyl groups are well-established in organic chemistry. It can be inferred that increasing the size of the cycloalkyl group would likely lead to a decrease in the rate of reactions sensitive to steric effects.

| Cycloalkyl Moiety | Relative Steric Bulk | Predicted Electronic Effect | Potential Impact on Reactivity |

| Cyclopropyl | Smaller | Electron-donating | Less steric hindrance than cyclopentyl |

| Cyclobutyl | Smaller | Electron-donating | Less steric hindrance than cyclopentyl |

| Cyclopentyl | Reference | Electron-donating | Baseline reactivity |

| Cyclohexyl | Larger | Electron-donating | More steric hindrance than cyclopentyl |

Modifications of the Aldehyde Group and Resulting Reactivity Shifts

The aldehyde group is a highly reactive functional group, and its modification in this compound opens up a vast landscape of chemical transformations, leading to a diverse array of derivatives with altered reactivity.

Common modifications include oxidation, reduction, and condensation reactions. Oxidation of the aldehyde group yields the corresponding carboxylic acid, 5-cyclopentylfuran-2-carboxylic acid. This transformation fundamentally changes the chemical nature of the functional group from an electrophilic carbonyl to a protic acid.

Reduction of the aldehyde, on the other hand, leads to the formation of 5-cyclopentylfuran-2-methanol. This alcohol is significantly less reactive than the parent aldehyde and can undergo typical alcohol reactions such as esterification and etherification.

Condensation reactions with various nucleophiles provide a pathway to a wide range of derivatives. For example, reaction with hydroxylamine (B1172632) produces an oxime, while reaction with hydrazines can form hydrazones. These derivatives exhibit different stabilities and reactivities compared to the original aldehyde. For instance, the conversion of the aldehyde to a thioacetal can be used as a protective group strategy in multi-step syntheses. mdpi.com

| Modification | Resulting Functional Group | Change in Chemical Character | Example Reaction | Reference |

| Oxidation | Carboxylic Acid | From electrophilic carbonyl to acidic | Oxidation with a suitable oxidizing agent | |

| Reduction | Alcohol | From reactive aldehyde to less reactive alcohol | Reduction with a reducing agent like NaBH4 | |

| Condensation with Hydroxylamine | Oxime | Conversion to a C=N bond | Reaction with hydroxylamine hydrochloride | |

| Condensation with Hydrazine (B178648) | Hydrazone | Formation of a C=N-N bond | Reaction with hydrazine hydrate | |

| Acetal Formation | Acetal | Protection of the aldehyde group | Reaction with an alcohol in the presence of an acid catalyst | |

| Thioacetal Formation | Thioacetal | Protection of the aldehyde group | Reaction with a thiol in the presence of a Lewis acid | mdpi.com |

Systematic Structural Diversification and Consequential Effects

The systematic diversification of the this compound structure allows for the fine-tuning of its chemical properties. By combining the modifications discussed in the previous sections—furan ring substitution, cyclopentyl moiety variation, and aldehyde group transformation—a vast chemical space can be explored.

For example, introducing an electron-withdrawing substituent on the furan ring while simultaneously modifying the aldehyde group can lead to compounds with unique reactivity profiles. The interplay between the electronic effects of the furan substituent and the nature of the modified aldehyde group can result in either enhanced or diminished reactivity in specific chemical transformations.

The strategic diversification of this scaffold is a common approach in medicinal chemistry and materials science to develop molecules with desired properties. While a comprehensive public database detailing the properties of every conceivable analogue of this compound does not exist, the principles of structure-activity relationships provide a robust framework for predicting the consequences of such structural changes.

| Furan Ring Substituent (Position 4) | Cyclopentyl Moiety Variation | Aldehyde Group Modification | Predicted Consequence |

| -H | Cyclopentyl | -CHO (Parent) | Baseline reactivity |

| -Br | Cyclopentyl | -CHO | Increased electrophilicity of the aldehyde |

| -H | Cyclohexyl | -CHO | Increased steric hindrance at the reaction center |

| -H | Cyclopentyl | -CH=NOH (Oxime) | Altered reactivity, potential for further functionalization |

| -NO2 | Cyclopentyl | -COOH | Highly acidic derivative with altered solubility |

Q & A

Q. Advanced Research Focus

- Hammett analysis : Compare reaction rates of this compound with para-substituted analogs.

- Electrochemical methods : Cyclic voltammetry (CV) to measure redox potentials influenced by electron-donating cyclopentyl groups.

- Kinetic studies : Monitor nucleophilic addition reactions (e.g., Grignard) to assess steric and electronic impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.